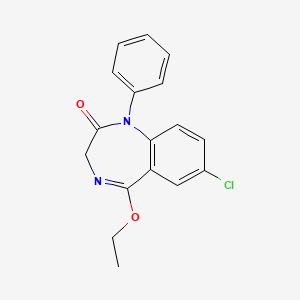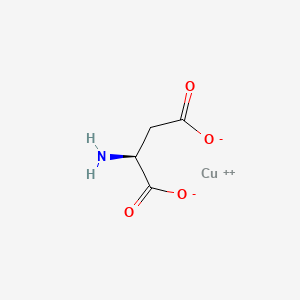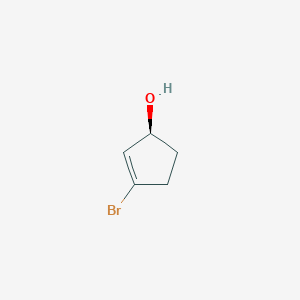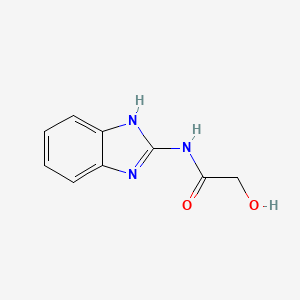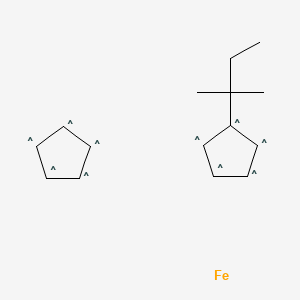
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of a benzopyran derivative and a phenyl-substituted aldehyde. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored to maximize yield and purity. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product .
化学反応の分析
Types of Reactions
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects includes studies on anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
類似化合物との比較
Similar Compounds
2H-1-Benzopyran-3-carboxaldehyde: Lacks the methoxy and phenyl groups, resulting in different chemical properties.
8-Methoxy-2-phenyl-2H-1-benzopyran: Similar structure but without the carboxaldehyde group.
2-Phenyl-2H-1-benzopyran: Lacks both the methoxy and carboxaldehyde groups.
Uniqueness
2H-1-Benzopyran-3-carboxaldehyde, 8-methoxy-2-phenyl- is unique due to the presence of both the methoxy and phenyl groups, which enhance its chemical reactivity and biological activity.
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
8-methoxy-2-phenyl-2H-chromene-3-carbaldehyde |
InChI |
InChI=1S/C17H14O3/c1-19-15-9-5-8-13-10-14(11-18)16(20-17(13)15)12-6-3-2-4-7-12/h2-11,16H,1H3 |
InChIキー |
IORSCZHRSWGSGG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(C(=C2)C=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


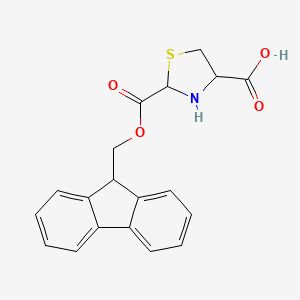
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)
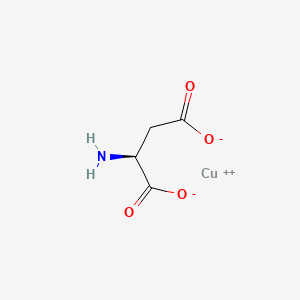
![[(3S,10R,13R,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B13812006.png)
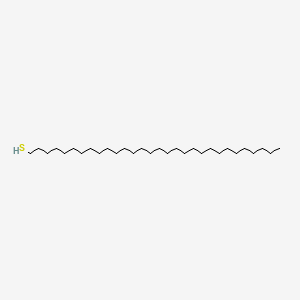
![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13812030.png)

